[(1R,2R)-2-(Dimethylamino)cyclopentyl]methanol;hydrochloride
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Overview
Description
[(1R,2R)-2-(Dimethylamino)cyclopentyl]methanol;hydrochloride is a chemical compound with the molecular formula C8H18ClNO and a molecular weight of 179.69 g/mol . It is known for its applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R)-2-(Dimethylamino)cyclopentyl]methanol;hydrochloride typically involves the reaction of cyclopentanone with dimethylamine, followed by reduction and subsequent conversion to the hydrochloride salt . The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the final product is obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
[(1R,2R)-2-(Dimethylamino)cyclopentyl]methanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the compound to produce different alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like alkyl halides or amines . Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various substituted cyclopentyl derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
[(1R,2R)-2-(Dimethylamino)cyclopentyl]methanol;hydrochloride is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Mechanism of Action
The mechanism of action of [(1R,2R)-2-(Dimethylamino)cyclopentyl]methanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects . The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
[(1R,2R)-2-(Dimethylamino)cyclopentyl]methanol;hydrochloride can be compared with other similar compounds, such as:
Cyclopentolate: Used as an anticholinergic agent in ophthalmology.
Dimethylaminoethanol: Known for its use in the synthesis of pharmaceuticals and as a precursor to other chemicals.
The uniqueness of this compound lies in its specific stereochemistry and the presence of both dimethylamino and hydroxyl functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
[(1R,2R)-2-(dimethylamino)cyclopentyl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-9(2)8-5-3-4-7(8)6-10;/h7-8,10H,3-6H2,1-2H3;1H/t7-,8+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOOQAFASSLHNK-KZYPOYLOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCC1CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCC[C@H]1CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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